molecular formula C20H14ClF3N4O5S B11465365 3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide

3-{[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(2-chloropyridin-3-yl)propanamide

Cat. No.: B11465365
M. Wt: 514.9 g/mol
InChI Key: KPSFQBMIWWLOBE-UHFFFAOYSA-N
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Description

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a trifluoromethyl group, and a pyrimidine sulfonyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and pyrimidine intermediates. The key steps include:

    Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

    Synthesis of the Pyrimidine Intermediate:

    Coupling Reaction: The final step involves coupling the benzodioxole and pyrimidine intermediates with the chloropyridine moiety under specific conditions, such as the use of a base like potassium carbonate in an aprotic solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[4-(2H-1,3-BENZODIOXOL-5-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFONYL}-N-(2-CHLOROPYRIDIN-3-YL)PROPANAMIDE is unique due to its combination of a benzodioxole ring, a trifluoromethyl group, and a pyrimidine sulfonyl moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H14ClF3N4O5S

Molecular Weight

514.9 g/mol

IUPAC Name

3-[4-(1,3-benzodioxol-5-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl-N-(2-chloropyridin-3-yl)propanamide

InChI

InChI=1S/C20H14ClF3N4O5S/c21-18-12(2-1-6-25-18)26-17(29)5-7-34(30,31)19-27-13(9-16(28-19)20(22,23)24)11-3-4-14-15(8-11)33-10-32-14/h1-4,6,8-9H,5,7,10H2,(H,26,29)

InChI Key

KPSFQBMIWWLOBE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)S(=O)(=O)CCC(=O)NC4=C(N=CC=C4)Cl)C(F)(F)F

Origin of Product

United States

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